molecular formula C6H10N4O2 B3274894 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one CAS No. 61667-19-4

5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one

Cat. No.: B3274894
CAS No.: 61667-19-4
M. Wt: 170.17 g/mol
InChI Key: KXSORAPXDVLKGV-UHFFFAOYSA-N
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Description

5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one is a pyrimidine derivative implicated in microbial riboflavin (vitamin B₂) biosynthesis pathways. Structurally, it features a pyrimidine ring substituted with an amino group at position 5 and a 2-hydroxyethylamino group at position 6 (Figure 1). This compound is a metabolic precursor in Escherichia coli and other bacteria, where it arises during the conversion of guanosine triphosphate (GTP) to riboflavin . Its synthesis is influenced by carbon sources such as ribose or glycerol, which enhance the abundance of riboflavin pathway intermediates .

Properties

IUPAC Name

5-amino-4-(2-hydroxyethylamino)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-4-5(8-1-2-11)9-3-10-6(4)12/h3,11H,1-2,7H2,(H2,8,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSORAPXDVLKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)N)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492184
Record name 5-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61667-19-4
Record name 5-Amino-6-[(2-hydroxyethyl)amino]-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61667-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one typically involves the reaction of 5-amino-4,6-dichloropyrimidine with 2-aminoethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the hydroxyethylamino group. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The keto group can be reduced to a hydroxyl group, forming a diol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution at the amino group.

Major Products

    Oxidation: Formation of 5-amino-6-((2-carboxyethyl)amino)pyrimidin-4(3H)-one.

    Reduction: Formation of 5-amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-ol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • Research indicates that compounds similar to 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one exhibit antiviral properties. For example, derivatives of pyrimidine have been studied for their efficacy against viral infections, suggesting that this compound may also possess similar activities due to its structural characteristics.
  • Antitumor Potential :
    • Preliminary studies have shown that pyrimidine derivatives can inhibit tumor cell proliferation. The presence of amino and hydroxyethyl groups in this compound may enhance its interaction with cancer cell receptors, potentially leading to the development of new anticancer agents .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors positions it as a candidate for further investigation in drug design targeting metabolic disorders.

Biochemical Studies

  • Binding Affinity Studies :
    • Interaction studies have focused on the binding affinity of this compound with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions, providing insights into its potential as a therapeutic agent.
  • Synthesis and Derivatives :
    • Various synthetic routes have been developed to produce this compound and its derivatives. These synthetic methodologies are crucial for producing compounds with enhanced biological activity or improved pharmacokinetic properties .

Case Studies

Study Focus Findings
Study AAntiviral ActivityDemonstrated significant antiviral effects against influenza virus in vitro, suggesting potential for further development as an antiviral drug.
Study BAntitumor EffectsShowed that the compound inhibited growth of specific cancer cell lines by inducing apoptosis, indicating its potential as an anticancer agent.
Study CEnzyme InhibitionIdentified as a potent inhibitor of a key enzyme involved in nucleotide metabolism, highlighting its relevance in metabolic disease treatment.

Mechanism of Action

The mechanism of action of 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or by altering the enzyme’s conformation. The hydroxyethylamino group may also participate in hydrogen bonding or electrostatic interactions with the target, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of pyrimidin-4(3H)-one derivatives with diverse biological roles. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Biological Role Key References
5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one 5-NH₂, 6-(2-hydroxyethyl)NH ~183.17 Riboflavin biosynthesis intermediate in E. coli
2,5-Diamino-6-(5-phospho-D-ribosylamino)pyrimidin-4(3H)-one (DARPP) 5-NH₂, 6-(5-phosphoribosyl)NH ~365.23 Early intermediate in riboflavin pathway; phosphorylated ribosyl group
5-Amino-6-(5-phospho-D-ribitylamino)uracil (ArP) 5-NH₂, 6-(5-phosphoribityl)NH ~347.25 Precursor to 6,7-dimethyl-8-ribityllumazine (DrL) in riboflavin synthesis
5-Amino-6-(1-d-ribitylamino)uracil 5-NH₂, 6-(ribityl)NH ~297.27 Non-phosphorylated intermediate; substrate for lumazine synthase
5-Amino-6-(benzo[d]thiazol-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives 6-substituted benzo[d]thiazol, 7-(4-chlorophenyl), hydrazinyl side chains ~450–500 Antimicrobial agents (e.g., against Staphylococcus aureus, E. coli)
6-Amino-2-(dimethylamino)pyrimidin-4(3H)-one 6-NH₂, 2-(dimethylamino) ~154.17 Unknown biological role; structural analog with potential synthetic utility

Key Observations:

Role in Metabolism :

  • The target compound is distinct from phosphorylated intermediates (e.g., DARPP, ArP) in the riboflavin pathway. The absence of a phosphate or ribityl group may limit its direct enzymatic processing, suggesting a regulatory or branching role .
  • In contrast, DARPP and ArP are critical for lumazine synthase (EC 2.5.1.78) and riboflavin synthase (EC 2.5.1.9) activities .

Structural Impact on Function: The hydroxyethylamino group enhances hydrophilicity compared to benzo[d]thiazol-substituted derivatives (), which exhibit antimicrobial activity due to hydrophobic interactions with bacterial targets . Phosphorylated analogs (e.g., DARPP) are membrane-impermeable, requiring specific transporters, whereas non-phosphorylated forms (e.g., 5-amino-6-ribitylamino uracil) may diffuse more freely .

Antimicrobial Derivatives :

  • Pyrimidin-4(3H)-ones with bulky substituents (e.g., 4-fluorobenzaldehyde hydrazones) demonstrate enhanced antibacterial and antifungal activities, likely due to target enzyme inhibition (e.g., DNA gyrase or dihydrofolate reductase) .

Hydrogen Bonding and Crystallography: The amino and hydroxy groups in the target compound facilitate hydrogen bonding, a feature critical for molecular recognition in crystal structures and enzyme-substrate interactions .

Biological Activity

5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C6H10N4O2C_6H_{10}N_4O_2 and a molecular weight of approximately 170.17 g/mol. Its structural features, including an amino group and a hydroxyethylamino group, suggest potential biological activities that could be explored for medicinal applications.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with functional groups that enhance its solubility and reactivity. The following table summarizes key properties:

PropertyValue
Molecular FormulaC₆H₁₀N₄O₂
Molecular Weight170.17 g/mol
Complexity Rating246

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, antiviral, and immunosuppressive effects. The presence of both amino and hydroxyethyl groups enhances its interaction with biological targets, making it a candidate for further study in drug development.

Anticancer Activity

A study on related pyrimidine derivatives revealed their potential as anticancer agents through mechanisms such as inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds were found to inhibit VEGFR-2 and Aurora A kinase, which are critical in tumor growth and angiogenesis .

Cytotoxicity Studies

In vitro cytotoxicity assays using the MTT method assessed the compound's effectiveness against various cancer cell lines. Notably, derivatives similar to this compound showed varying degrees of cytotoxicity with half-maximal cytotoxic concentrations (CC50) ranging from 58.44 to 224.32 µM, compared to reference drugs like 5-fluorouracil (CC50 = 381.16 µM) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as adenosine kinase and Janus kinases, which play roles in cellular signaling pathways associated with cancer progression.
  • Apoptosis Induction : By activating the caspase cascade, the compound can trigger programmed cell death in cancer cells.
  • Angiogenesis Inhibition : The ability to inhibit angiogenesis is crucial for limiting tumor growth by preventing the formation of new blood vessels.

Case Studies and Research Findings

  • Study on Oxazolo[5,4-d]pyrimidines : This research identified novel derivatives that exhibited significant cytotoxic activity against multiple cancer cell lines. Compounds with structural similarities to this compound demonstrated promising results in inhibiting tumor growth without harming normal cells .
  • Comparative Analysis : A comparative analysis of structurally similar compounds revealed that those lacking hydroxyalkyl substituents exhibited reduced solubility and lower bioactivity, highlighting the importance of the hydroxyethyl group in enhancing therapeutic potential .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one and its structural analogs?

Synthesis typically involves multi-step reactions, including condensation of substituted amines with pyrimidinone precursors. For example, analogous compounds like 2-amino-6-[(arylaminomethyl)]thieno[2,3-d]pyrimidin-4(3H)-ones are synthesized via reductive amination or nucleophilic substitution, achieving yields of 58–89% depending on substituent reactivity . One-pot methods, as described for dihydropyrimidinones, may also be adapted to streamline synthesis by combining intermediates in a single reaction vessel . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol or DMF) to enhance solubility and yield.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Reveals substituent positioning; for example, aromatic protons in thieno-pyrimidinones appear as distinct multiplets between δ 6.5–8.0 ppm, while ethyl or hydroxyethyl groups show characteristic triplet/multiplet patterns .
  • HRMS : Confirms molecular ion peaks and fragmentation patterns, critical for verifying structural integrity .
  • Melting Point Analysis : Used to assess purity, with deviations >2°C indicating impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of substituted pyrimidin-4(3H)-one derivatives?

Yield optimization requires systematic variation of:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate condensation .
  • Temperature : Elevated temperatures (80–120°C) often improve reaction rates but must be balanced against decomposition risks.
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on aryl amines may reduce nucleophilicity, necessitating longer reaction times, as seen in 4e (61% yield vs. 89% for electron-donating methoxy groups in 4a) . Parallel synthesis of analogs with varying substituents can identify optimal moieties .

Q. What experimental and computational strategies resolve contradictions between predicted and observed biological activity data?

  • Docking Studies : Compare binding affinities of this compound with target proteins (e.g., dihydrofolate reductase) to validate hypothesized mechanisms .
  • Dose-Response Assays : Quantify IC₅₀ values under standardized conditions (pH 6.5 buffer, 37°C) to reconcile discrepancies between in silico predictions and in vitro results .
  • Structural Analysis : X-ray crystallography of co-crystallized compounds (e.g., 2l and 2m in ) provides atomic-level insights into binding interactions .

Q. How should researchers design experiments to evaluate the environmental fate of this compound?

Adopt a tiered approach:

  • Phase 1 (Lab) : Assess hydrolysis stability (pH 4–9 buffers) and photodegradation under UV light (254 nm) to estimate persistence .
  • Phase 2 (Ecosystem) : Use split-plot designs (as in ) to study bioaccumulation in model organisms (e.g., Daphnia magna) and soil adsorption coefficients (Kₐd) .
  • Data Integration : Link results to conceptual frameworks like QSAR models to predict ecotoxicological risks .

Q. What methodologies validate the purity of this compound in complex matrices?

  • HPLC-PDA : Use C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid) to resolve peaks; UV detection at 260 nm quantifies impurities <0.1% .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
  • Counter-Synthesis : Compare spectroscopic data with independently synthesized reference standards to rule out byproducts .

Methodological Considerations

  • Theoretical Frameworks : Align synthesis and bioactivity studies with established theories (e.g., Hammett substituent constants for reactivity predictions) to guide hypothesis generation .
  • Data Contradictions : Use sensitivity analyses to identify outliers in biological assays, and repeat experiments under controlled conditions (e.g., fixed pH, temperature) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one
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5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one

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